

# Cross-reactivity of Hsd17B13-IN-90 with other hydroxysteroid dehydrogenases

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Compound of Interest		
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A Comprehensive Guide to the Cross-Reactivity of the HSD17B13 Inhibitor BI-3231

#### Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. The discovery of potent and selective inhibitors is crucial for elucidating the enzyme's physiological functions and for therapeutic development. This guide provides a detailed comparison of the novel HSD17B13 inhibitor, BI-3231, focusing on its cross-reactivity with other hydroxysteroid dehydrogenases. The information presented here is intended for researchers, scientists, and drug development professionals.

BI-3231 is a highly potent and selective chemical probe for HSD17B13.[1][2][3] It was identified through high-throughput screening and subsequent optimization.[3][4] This inhibitor is a valuable tool for investigating the biological roles of HSD17B13.[1][3]

# **Comparative Analysis of Inhibitory Activity**

The selectivity of a chemical probe is paramount to ensure that observed biological effects can be confidently attributed to the inhibition of the intended target. BI-3231 has been profiled against the most closely related HSD17B family member, HSD17B11, to assess its selectivity.

## Table 1: Inhibitory Potency and Selectivity of BI-3231



Target	IC50 (nM)	Ki (nM)	Species	Assay Type	Substrate
HSD17B13	1	0.7	Human	Enzymatic	Estradiol
HSD17B13	13	-	Mouse	Enzymatic	Estradiol
HSD17B11	>10,000	-	Human	Enzymatic	Estradiol

Data compiled from multiple independent measurements.[2][3][4]

The data clearly demonstrates the high potency of BI-3231 against human HSD17B13, with a reported IC50 value of 1 nM and a Ki of 0.7 nM.[2] The inhibitor also shows potent activity against the mouse ortholog, with an IC50 of 13 nM.[2] Importantly, BI-3231 exhibits excellent selectivity, with an IC50 value greater than 10,000 nM against the phylogenetically similar HSD17B11.[4]

# **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in this guide.

## **HSD17B13** and **HSD17B11** Enzymatic Assays

Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against human and mouse HSD17B13 and human HSD17B11.

#### Methodology:

- Protein Expression and Purification: Recombinant human and mouse HSD17B13 and human HSD17B11 were expressed and purified.
- Compound Preparation: Test compounds, including BI-3231, were serially diluted to various concentrations.
- Assay Procedure:
  - 6 μL of the diluted purified recombinant enzyme was added to each well of a microtiter plate containing the test compounds and incubated for 15 minutes at room temperature.



- 6 μL of a substrate/co-substrate mixture (Estradiol and NAD+) was then added to initiate the enzymatic reaction.
- The reaction was incubated for 4 hours at room temperature.
- The reaction was stopped, and the analytes were derivatized by adding an analytespecific internal standard and Girard's reagent P.
- Detection: The reaction products were analyzed by RapidFire-MS/MS to determine the extent of inhibition.
- Data Analysis: IC50 values were calculated from the concentration-response curves using a four-parameter logistic fit.[3]

# **Selectivity Profile of BI-3231**

The following diagram illustrates the selectivity of BI-3231, highlighting its high potency for HSD17B13 over the closely related HSD17B11.

Caption: Selectivity profile of BI-3231 for HSD17B13.

## Conclusion

BI-3231 is a potent and highly selective inhibitor of HSD17B13. The extensive in vitro characterization demonstrates a significant potency window against the closely related hydroxysteroid dehydrogenase, HSD17B11. This high degree of selectivity makes BI-3231 an excellent chemical probe for delineating the specific biological functions of HSD17B13 in health and disease, and a promising starting point for the development of novel therapeutics for chronic liver diseases.

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